molecular formula C9H10N2O2 B1266129 2-Acetamidobenzamide CAS No. 33809-77-7

2-Acetamidobenzamide

Cat. No. B1266129
CAS RN: 33809-77-7
M. Wt: 178.19 g/mol
InChI Key: WFKPHYKFAOXUTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Acetamidobenzamide undergoes interesting synthesis routes, including solid-state reactions. One notable process involves the thermal solid-state rearrangements of o-acetamidobenzamide, leading to the formation of anhydrous 2-methylquinazol-4-one. This reaction sequence is notable for occurring within a matrix of hydrogen-bonded molecules, highlighting the importance of hydrogen bonding in directing solid-state transformations (Etter, 1983).

Molecular Structure Analysis

The molecular structure of 2-acetamidobenzamide has been analyzed through various techniques, including X-ray crystallography and neutron diffraction. These analyses reveal the presence of intramolecular hydrogen bonds in certain polymorphs, which are crucial for understanding its polymorphism and the conformational differences between its various forms (Leech et al., 2006).

Chemical Reactions and Properties

2-Acetamidobenzamide participates in several chemical reactions, such as cyclodehydration and polymorphic transformations. These reactions often lead to the formation of complex structures like 2-methylquinazol-4-one, demonstrating the compound's reactive nature and its potential as a precursor in synthetic chemistry (Errede et al., 1981).

Physical Properties Analysis

The physical properties of 2-acetamidobenzamide, including its polymorphism, have been extensively studied. The compound exists in different polymorphic forms, each with distinct physical characteristics. These studies provide insights into its stability, solubility, and other physicochemical properties relevant to its practical applications (Buttar et al., 1998).

Chemical Properties Analysis

The chemical properties of 2-acetamidobenzamide are influenced by its functional groups and molecular structure. Research has shown how modifications to its structure can impact its reactivity and interaction with other molecules. Such studies are essential for designing derivatives with desired chemical and pharmacological properties (Kelleher et al., 2007).

Scientific Research Applications

Application 1: Predicting Conformational Polymorph Energetics in Molecular Crystals

  • Methods of Application : The researchers used density functional theory (DFT) methods and second-order Møller–Plesset perturbation theory (MP2D) to examine the stabilities of the conformational polymorphs of 2-Acetamidobenzamide .

Application 2: Preparation and Crystal Polymorphism of 2-Acetamidobenzamide

  • Summary of Application : This research focuses on the preparation and crystal polymorphism of 2-Acetamidobenzamide. The study investigates the existence of two crystal polymorphic forms of 2-Acetamidobenzamide: α and β .
  • Methods of Application : The researchers used various methods to prepare 2-Acetamidobenzamide and related compounds. They also used different additives in recrystallizations of 2-Acetamidobenzamide to study their effects on the crystal form obtained .
  • Results or Outcomes : The study found that the α form of 2-Acetamidobenzamide was more readily obtainable initially, usually as well-formed needles. The α form features an approximately planar molecular conformation and an intramolecular N−H…O hydrogen bond. In the β form, the amido groups are out of the plane of the benzene ring and no intramolecular hydrogen bonds are present .

Application 3: Overcoming the Difficulties of Predicting Conformational Polymorph Energetics in Molecular Crystals

  • Methods of Application : The researchers used density functional theory (DFT) methods and second-order Møller–Plesset perturbation theory (MP2D) to examine the stabilities of the conformational polymorphs of 2-Acetamidobenzamide .

Application 4: Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides

  • Methods of Application : The researchers used spectroscopic (1H-NMR, UV-Vis, FT-IR, and FT-Raman) and X-ray crystallographic techniques complemented with a density functional theory (DFT) method .
  • Results or Outcomes : The study characterized the structures of the mono- and the dihalogenated N-unsubstituted 2-aminobenzamides .

Application 5: Preparation and Crystal Polymorphism of 2-Acetamidobenzamide

  • Summary of Application : This research focuses on the preparation and crystal polymorphism of 2-Acetamidobenzamide. The study investigates the existence of two crystal polymorphic forms of 2-Acetamidobenzamide: α and β .
  • Methods of Application : The researchers used various methods to prepare 2-Acetamidobenzamide and related compounds. They also used different additives in recrystallizations of 2-Acetamidobenzamide to study their effects on the crystal form obtained .
  • Results or Outcomes : The study found that the α form of 2-Acetamidobenzamide was more readily obtainable initially, usually as well-formed needles. The α form features an approximately planar molecular conformation and an intramolecular N−H…O hydrogen bond. In the β form, the amido groups are out of the plane of the benzene ring and no intramolecular hydrogen bonds are present .

Application 6: Overcoming the Difficulties of Predicting Conformational Polymorph Energetics in Molecular Crystals

  • Methods of Application : The researchers used density functional theory (DFT) methods and second-order Møller–Plesset perturbation theory (MP2D) to examine the stabilities of the conformational polymorphs of 2-Acetamidobenzamide .

Future Directions

While specific future directions for 2-Acetamidobenzamide are not mentioned in the search results, it’s worth noting that future research often involves improving target-specificity, optimizing the toxicity profile, and identifying biomarkers for patient selection .

properties

IUPAC Name

2-acetamidobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKPHYKFAOXUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187469
Record name NP 101A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidobenzamide

CAS RN

33809-77-7
Record name 2-(Acetylamino)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33809-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NP 101A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033809777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NP 101A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JM Kelleher, MT McAuliffe, HA Moynihan, ND Mullins - Arkivoc, 2007 - arkat-usa.org
… 2acetamidobenzamide. In the presence of compound 8, attempted recrystallization of 2acetamidobenzamide … of the β form of 2-acetamidobenzamide. Compound 14 had no effect on the …
Number of citations: 9 www.arkat-usa.org
S Plescia, G Daidone, V Sprio, E Aiello… - Journal of …, 1978 - Wiley Online Library
During attempts to prepare the tricyclic ring system of type III by cyclization of N‐methyl‐N‐(1‐phenyl‐3‐methylpyrazol‐5‐yl)‐2‐acetamido benzamide (Ib) under Bischler‐Napieralski …
Number of citations: 8 onlinelibrary.wiley.com
GA Showell - Synthetic Communications, 1980 - Taylor & Francis
… It is interesting to note that 2-acetamidobenzamide is not converted into 2-methyl-4(3H) quinazolinone under the same reaction conditions, and therefore any mechanism which invoes …
Number of citations: 14 www.tandfonline.com
N Phay, H Yada, T Higashiyama, A Yokota… - The Journal of …, 1996 - jstage.jst.go.jp
… as 2-acetamidobenzamide. The antibiotic NP- 10 1A exhibited antifungal activities against … This is the first report on antifungal activity of 2-acetamidobenzamide, NP-10 1A, as a …
Number of citations: 28 www.jstage.jst.go.jp
S Fotso, RP Maskey, I Grün-Wollny… - … für Naturforschung B, 2003 - degruyter.com
… to anthranilic acid, anthranilamide and 2-acetamidobenzamide [18], … 2-acetamidobenzamide is reported to have antifungal properties. In our test, however, 5 and 2acetamidobenzamide …
Number of citations: 3 www.degruyter.com
M Banasik, H Komura, K Ueda - ADP-ribosylation reactions, 1992 - Springer
Inhibitors of poly(ADP-ribose) synthetase are useful tools for the research on biological roles of poly(ADP-ribose). Many compounds have been shown to inhibit the activity of poly(ADP-…
Number of citations: 4 link.springer.com
LA Errede, JJ McBrady - The Journal of Organic Chemistry, 1978 - ACS Publications
0 Data taken from ref 3. b Data taken from ref 7. c 1 made to react with an equivalent weight of amine by fusion at the temperature indicated. d 17% of the units of 1 isolated as 6-(o-…
Number of citations: 8 pubs.acs.org
C Greenwell, JL McKinley, P Zhang, Q Zeng, G Sun… - Chemical …, 2020 - pubs.rsc.org
Molecular crystal structure prediction is increasingly being applied to study the solid form landscapes of larger, more flexible pharmaceutical molecules. Despite many successes in …
Number of citations: 47 pubs.rsc.org
UJ Youn, SJ Han, IC Kim, JH Yim - 2018 - repository.kopri.re.kr
Four quinolone alkaloids, 2-heptyl-4-quinolone (1), 2-nonyl-4-quinolone (2), 2-undecyl-4-quinolone (3), and 2-undecen-1′-yl-4-quinolone (4), together with two nitrogen derived …
Number of citations: 1 repository.kopri.re.kr
S Plescia, G Daidone, V Sprio - Journal of Heterocyclic …, 1979 - Wiley Online Library
… cyclization reaction (2), prompted us to ascertain whether the phenyl group at position 3 of the pyrazole nucleus of/V{l,34liphenylpyrazol-5-yl)-2-acetamidobenzamide (6b) affects the …
Number of citations: 4 onlinelibrary.wiley.com

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